molecular formula C12H13BrO2 B14070644 Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B14070644
M. Wt: 269.13 g/mol
InChI Key: OEWWXRTYEUXWSA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 1st position of the indene ring system. Indene derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves the bromination of 2,3-dihydro-1H-indene-1-carboxylate followed by esterification. One common method is as follows:

    Bromination: The starting material, 2,3-dihydro-1H-indene-1-carboxylate, is treated with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 6th position.

    Esterification: The brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to obtain the desired ethyl ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indene derivative.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indene derivative, while reduction can produce the parent indene compound.

Scientific Research Applications

Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Materials Science: Indene derivatives, including this compound, are used in the design of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 6-fluoro-2,3-dihydro-1H-indene-1-carboxylate: Similar structure with a fluorine atom instead of bromine.

    Ethyl 6-iodo-2,3-dihydro-1H-indene-1-carboxylate: Similar structure with an iodine atom instead of bromine.

Uniqueness

Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is larger and more polarizable than chlorine and fluorine, leading to different chemical behavior and interactions. This uniqueness makes it valuable in certain synthetic and research applications where specific reactivity is required.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)10/h3,5,7,10H,2,4,6H2,1H3

InChI Key

OEWWXRTYEUXWSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C1C=C(C=C2)Br

Origin of Product

United States

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